Phenylsuccinic acid

概要

説明

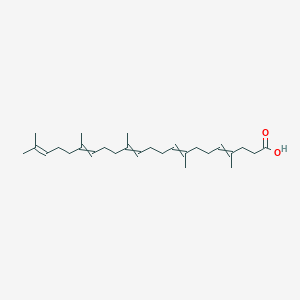

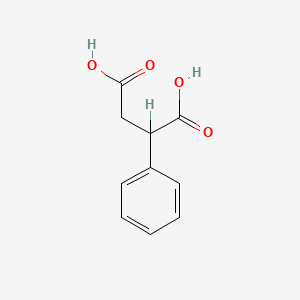

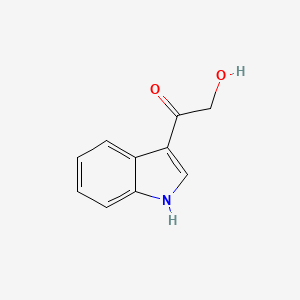

Phenylsuccinic acid, also known as (±)-Phenylsuccinic acid, is a chemical compound with the linear formula HO2CCH2CH(C6H5)CO2H . It has a molecular weight of 194.18 . It is an inhibitor of cytosolic glutamate formation from extracellular glutamine in cultured cerebellar granule cell neurons .

Molecular Structure Analysis

The molecular structure of Phenylsuccinic acid consists of a succinic acid molecule where one of the hydrogen atoms is replaced by a phenyl group . The exact structure can be represented by the SMILES string OC(=O)CC(C(O)=O)c1ccccc1 .

Chemical Reactions Analysis

Phenylsuccinic acid can undergo a proton transfer or Bronsted acid-base reaction when mixed with a pure sample of (-)-proline, a naturally available amino acid . This reaction results in the formation of a salt containing three chiral centers .

Physical And Chemical Properties Analysis

Phenylsuccinic acid is a solid at 20°C . It has a density of 1.3±0.1 g/cm³ and a boiling point of 307.8±22.0 °C at 760 mmHg . The compound has a flash point of 154.2±18.8 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

科学的研究の応用

Enantioseparation of Phenylsuccinic Acid Enantiomers

Phenylsuccinic acid (PSA) enantiomers have been studied for enantioseparation using an aqueous two-phase system (ATPS) composed of ethanol and ammonium sulfate . This study focused on the optimization and evaluation of chiral separation efficiency for PSA enantiomers .

Chiral Separation Technique

The study also introduced a hydrophilic chiral selector, hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good chiral recognition ability for R-PSA . This environmentally benign chiral separation technique opens up new possibilities for preparative separation of other racemic compounds at a large-scale .

Solvent Sublation for Enantioseparation

A new solvent sublation (SS) system for chiral separation is introduced by using phenylsuccinic acid (H2A) as the model enantiomers . The experiments were carried out in a traditional SS apparatus but with collaborative chiral selectors: dibenzoyl-L-tartaric acid (L-DBTA) in the organic phase and hydroxypropyl-b-cyclodextrin (HP-b-CD) in the aqueous phase .

Thermodynamic Property Data Generation

Phenylsuccinic acid is used in the generation of critically evaluated thermodynamic property data for pure compounds . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Laboratory Chemicals and Synthesis of Substances

Phenylsuccinic acid is identified for use in laboratory chemicals and the synthesis of substances . This indicates its role in various chemical reactions and the production of different compounds .

Standard Reference Database

Phenylsuccinic acid is included in the NIST Standard Reference Database, indicating its importance in chemical research and the standardization of chemical properties .

作用機序

Target of Action

Phenylsuccinic acid (PSA) is a chemical compound with the molecular formula C10H10O4 It’s known to cause skin and eye irritation, and may cause respiratory irritation .

Mode of Action

It’s known that enantiomers of psa can be separated using an aqueous two-phase system composed of ethanol and ammonium sulfate . This suggests that PSA might interact with its targets in a stereo-specific manner.

Biochemical Pathways

PSA is involved in the bacterial degradation of aromatic components . The bacterial phenylacetic acid (PAA) pathway, which PSA is a part of, contains 12 enzymes and a transcriptional regulator . These components are involved in biofilm formation and antimicrobial activity . The PAA pathway is a central intermediate metabolite involved in bacterial degradation of aromatic components .

Pharmacokinetics

It’s known that psa enantiomers can be separated using an aqueous two-phase system , suggesting that its bioavailability might be influenced by stereo-specific interactions.

Result of Action

It’s known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that PSA might have cytotoxic effects.

Action Environment

The action of PSA is likely influenced by environmental factors. For instance, its enantioseparation is achieved using an aqueous two-phase system composed of ethanol and ammonium sulfate . Spillage is unlikely to penetrate soil .

Safety and Hazards

特性

IUPAC Name |

2-phenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFFZQQWIZURIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883518 | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylsuccinic acid | |

CAS RN |

635-51-8, 4036-30-0 | |

| Record name | Phenylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylsuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Phenylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004036300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Phenylsuccinic acid has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. [, , , ]

A: Researchers commonly employ Fourier transform infrared (FT-IR) and Raman spectroscopy, along with nuclear magnetic resonance (NMR) spectroscopy to characterize Phenylsuccinic acid. These techniques help identify functional groups and analyze the compound's structure. [, , , , , ]

A: Yes, the presence of the phenyl group significantly influences the properties of Phenylsuccinic acid. For instance, incorporating phenylsuccinic acid into poly(butylene succinate) alters its thermal properties and crystallization behavior. The glass transition temperature increases, while the melting point decreases. []

A: Yes, Phenylsuccinic acid forms solvates with various solvents. Researchers have identified solvates with 2-propanol and dioxane. The (RS)-Phenylsuccinic acid - 2-propanol solvate exhibits a transition temperature of 16.5 °C, where it converts to the unsolvated form. []

A: Phenylsuccinic acid exists as two enantiomers (R and S). Separating these enantiomers is crucial because they may exhibit different biological activities. Obtaining enantiomerically pure forms is vital for pharmaceutical and other applications. [, , , , ]

ANone: Several methods are employed for enantioseparation, including:

- Resolution by salt formation: This classical method utilizes a chiral resolving agent like (-)-proline to form diastereomeric salts with different solubilities, allowing separation. [, ]

- Biphasic recognition chiral extraction (BRCE): This technique uses two immiscible phases, each containing a different chiral selector. The enantiomers partition differently between the phases based on their affinities for the selectors. Researchers have successfully used hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous phase and L-isobutyl tartrate (L-IBTA) in the organic phase for Phenylsuccinic acid enantioseparation. [, , ]

- High-speed countercurrent chromatography (HSCCC): This method also employs a biphasic system with chiral selectors in each phase. The high speed and countercurrent flow enhance the separation efficiency. []

- High-performance liquid chromatography (HPLC): Chiral stationary phases or chiral mobile phase additives enable the separation of enantiomers based on their differential interactions with the stationary phase. [, ]

ANone: Several parameters impact the separation efficiency, including:

- Type and concentration of chiral selectors: The choice of selectors and their concentrations directly affect the enantiorecognition and separation. [, , ]

- pH of the aqueous phase: The pH can influence the ionization state of the enantiomers and selectors, impacting their interactions and partitioning. [, ]

- Temperature: Temperature affects the kinetics of the separation process and the stability of the complexes formed between enantiomers and selectors. [, ]

A: Yes, Phenylsuccinic acid serves as a versatile ligand in the synthesis of coordination polymers. It can bridge metal ions, leading to various architectures. The phenyl group in its structure can further contribute to the framework stability through π-π interactions. [, , ]

ANone: These coordination polymers exhibit potential in areas like:

- Photoluminescent materials: The incorporation of lanthanide ions with Phenylsuccinic acid can yield materials with luminescent properties. []

ANone: Computational methods, like density functional theory (DFT), aid in:

- Predicting molecular geometry: Calculating the optimized geometry of Phenylsuccinic acid and its complexes. []

- Analyzing vibrational spectra: Simulating IR and Raman spectra to assist in the interpretation of experimental data and understand vibrational modes. [, ]

- Investigating intermolecular interactions: Studying the hydrogen bonding patterns and other non-covalent interactions in Phenylsuccinic acid crystals and complexes. [, ]

A: While limited data is available on the biodegradation of Phenylsuccinic acid itself, it's worth noting that some studies have investigated the biodegradability of polymers containing Phenylsuccinic acid units, such as poly(butylene succinate-co-butylene phenylsuccinate). These studies suggest that the incorporation of Phenylsuccinic acid can influence the biodegradation rate of the polymers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1)](/img/structure/B1195577.png)

![1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)-](/img/structure/B1195584.png)

![2-[Dodecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1195590.png)